
Saframycin H
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Overview
Description
Saframycin H is a natural product found in Streptomyces lavendulae with data available.
Scientific Research Applications
Antiproliferative Activity
Saframycin H exhibits significant antiproliferative effects against various cancer cell lines. Research indicates that saframycin derivatives, including this compound, can covalently modify DNA, which is a critical mechanism underlying their anticancer properties. Specifically, these compounds form adducts with DNA, leading to cell cycle arrest and apoptosis in tumor cells.
- Mechanism of Action : The primary action mechanism involves the formation of an iminium ion that alkylates guanine residues in DNA, disrupting normal cellular functions and triggering cell death pathways .
- Case Studies : In experimental models, saframycin A (a closely related compound) demonstrated efficacy against leukemia and solid tumors, suggesting similar potential for this compound .
Target Identification and Molecular Interactions
Recent studies have identified key molecular targets for saframycin compounds. For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been implicated as a target for saframycin-DNA adducts. Upon treatment with saframycin compounds, GAPDH translocates to the nucleus, indicating a role in mediating the drug's antiproliferative effects .
- Significance : Understanding these interactions provides insight into how this compound can be utilized in targeted cancer therapies. The ability to modify GAPDH suggests a novel pathway for inducing cytotoxic effects in cancer cells .
Biosynthetic Studies
The biosynthesis of this compound is an area of active research. Studies have characterized various enzymes involved in the biosynthetic pathway, such as SfmD (a heme peroxidase) and SafC (a methyltransferase). These enzymes play crucial roles in the modification of precursor molecules that lead to the production of saframycin compounds.
- Enzymatic Pathways : The SfmD enzyme catalyzes hydroxylation reactions essential for generating active saframycin derivatives . Additionally, insights into the gene clusters responsible for saframycin biosynthesis have been elucidated, paving the way for genetic engineering approaches to enhance yield and potency .
Chemical Synthesis and Structural Modifications
Advancements in synthetic chemistry have enabled the development of various analogs of this compound. These synthetic efforts aim to improve pharmacological properties and reduce toxicity while maintaining or enhancing anticancer activity.
- Synthesis Techniques : Recent methodologies include modular synthesis approaches that streamline the production of saframycin substructures . These techniques allow for rapid generation of diverse analogs to explore structure-activity relationships.
Clinical Implications and Future Directions
The clinical potential of this compound is underscored by its strong antitumor activity and unique mechanism of action. Ongoing research aims to evaluate its efficacy in clinical settings and explore combination therapies with existing chemotherapeutics.
- Clinical Trials : While specific trials for this compound are still limited, related compounds have shown promise in early-phase clinical trials for various cancers . Further investigation into dosage optimization and delivery methods will be crucial for translating laboratory findings into clinical applications.
Properties
CAS No. |
92569-01-2 |
---|---|
Molecular Formula |
C32H36N4O9 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide |
InChI |
InChI=1S/C32H36N4O9/c1-13(37)10-32(4,43)31(42)34-12-21-22-16(25(38)14(2)29(44-6)27(22)40)9-19-24-23-17(26(39)15(3)30(45-7)28(23)41)8-18(35(24)5)20(11-33)36(19)21/h18-21,24,43H,8-10,12H2,1-7H3,(H,34,42)/t18-,19-,20?,21-,24-,32?/m0/s1 |
InChI Key |
PYOFDRKUKHPATO-JLUOOAMSSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)C(N3[C@H]2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Synonyms |
25-dihydro-25-beta-ketopropylsaframycin A saframycin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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